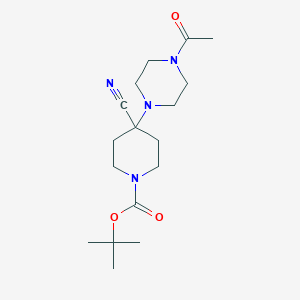

![molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4](/img/structure/B1392586.png)

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Overview

Description

Molecular Structure Analysis

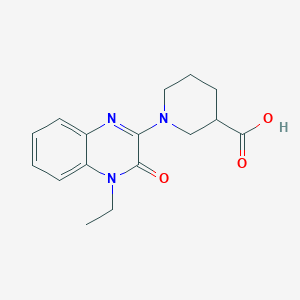

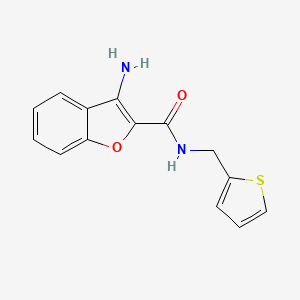

The molecular formula of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is C20H22O5 . The structure is unique and has been the subject of significant attention due to its potential applications.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The compound was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, exploring various catalysts and reaction conditions to optimize yield (Lou Hong-xiang, 2012).

Liquid Crystal Research

- Alkyl 4-(4-alkoxybenzylideneamino)benzoates, which include isobutyl variants, have been studied for their liquid crystalline properties. These compounds exhibit nematic and smectic behaviors, with the branching of the ester alkyl chains influencing their mesomorphic properties. This research is significant in the field of materials science, particularly for liquid crystal displays and other optoelectronic applications (Y. Matsunaga & Nobuhiko Miyajima, 1985).

Pharmacological Potential

- Benzylbenzoates, which include structural similarities to this compound, have been isolated from natural sources and shown to have immunobiological activities. These compounds may stimulate macrophage functions and could be potential candidates for treating infectious diseases, indicating the pharmacological relevance of this class of compounds (Sang-Zin Choi et al., 2005).

Catalysis and Reaction Mechanisms

- The compound’s derivatives have been involved in studies of reaction mechanisms, such as alkaline hydrolysis and isotopic oxygen exchange, which are fundamental in understanding chemical reactions and designing new catalysts. These studies contribute to the broader knowledge in organic chemistry and catalysis (M. L. Bender et al., 1961).

Cosmetic and Personal Care Applications

- Aromatic esters, related to this compound, have been synthesized using eco-friendly methodologies and are used as ingredients in cosmetics. These compounds serve as UV filters, absorbers, and antimicrobial agents, highlighting the compound’s relevance in the cosmetic industry (C. Villa et al., 2005).

Environmental Impact

- Specific molecular markers, including benzyl benzoates, are used to identify anthropogenic activities in environmental studies. These compounds help in understanding the impact of human activities on river sediments and ecosystems, thus contributing to environmental monitoring and protection (M. Ricking et al., 2003).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium.

Mode of Action

In sm cross-coupling reactions, the process involves two key steps :

Biochemical Pathways

It’s likely that this compound could be involved in carbon–carbon bond forming reactions, given its potential use in sm cross-coupling reactions .

Result of Action

Given its potential use in sm cross-coupling reactions , it’s likely that this compound could facilitate the formation of new carbon–carbon bonds.

Action Environment

It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit similar characteristics.

Properties

IUPAC Name |

2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQHGNAVKZXJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

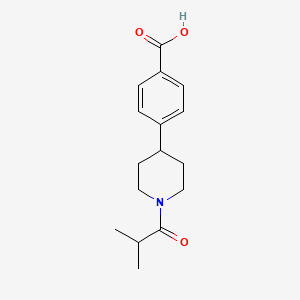

![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)

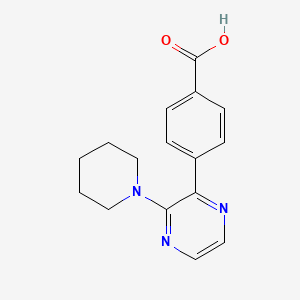

![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)

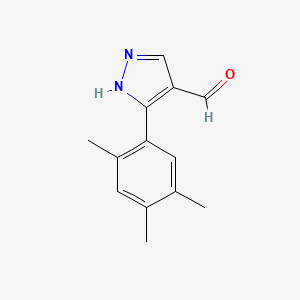

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)

![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)